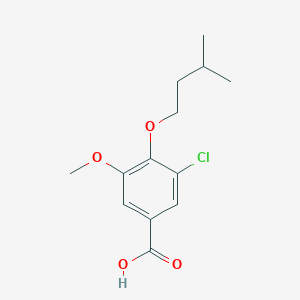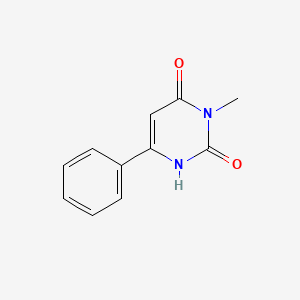
ベンゾチアゾール-2-イル-o-トリルアミン
説明
Benzothiazol-2-yl-o-tolyl-amine is a heterocyclic compound that features a benzothiazole ring fused with an o-tolyl group. This compound is known for its diverse applications in medicinal chemistry, particularly due to its biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
Synthetic Routes and Reaction Conditions:
Condensation Reactions: Benzothiazol-2-yl-o-tolyl-amine can be synthesized through the condensation of 2-aminobenzenethiol with aromatic aldehydes in the presence of a catalyst such as copper or under reflux conditions in toluene.
Microwave Irradiation: Another method involves microwave irradiation, which can significantly reduce reaction times and improve yields.
Industrial Production Methods:
One-Pot Multicomponent Reactions: Industrially, the compound can be produced using one-pot multicomponent reactions, which are efficient and cost-effective.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Catalysts: Copper, palladium.
Major Products:
Oxidation Products: Depending on the conditions, oxidation can yield sulfoxides or sulfones.
Substitution Products: Various substituted benzothiazoles with different functional groups.
科学的研究の応用
Benzothiazol-2-yl-o-tolyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.
作用機序
Target of Action
Benzothiazol-2-yl-o-tolyl-amine is a benzothiazole derivative, which has been found to have significant anti-tubercular activity . The primary target of Benzothiazol-2-yl-o-tolyl-amine is the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazol-2-yl-o-tolyl-amine interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the normal functioning of the Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The action of Benzothiazol-2-yl-o-tolyl-amine affects the biochemical pathway involving the DprE1 enzyme . This enzyme is involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting DprE1, Benzothiazol-2-yl-o-tolyl-amine disrupts the formation of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
The molecular weight of benzothiazol-2-yl-o-tolyl-amine is 24032 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The result of the action of Benzothiazol-2-yl-o-tolyl-amine is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, Benzothiazol-2-yl-o-tolyl-amine disrupts the formation of the bacterial cell wall, leading to the death of the bacteria .
生化学分析
Biochemical Properties
Benzothiazol-2-yl-o-tolyl-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Benzothiazol-2-yl-o-tolyl-amine has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular processes .
Cellular Effects
Benzothiazol-2-yl-o-tolyl-amine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Benzothiazol-2-yl-o-tolyl-amine can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism can lead to changes in energy production and utilization, influencing overall cell health and function .
Molecular Mechanism
The molecular mechanism of Benzothiazol-2-yl-o-tolyl-amine involves its interactions with various biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, Benzothiazol-2-yl-o-tolyl-amine has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolic flux. Additionally, it can interact with transcription factors, influencing gene expression and subsequent cellular responses. These molecular interactions are critical for understanding the compound’s mode of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzothiazol-2-yl-o-tolyl-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Benzothiazol-2-yl-o-tolyl-amine can remain stable under certain conditions, maintaining its activity over extended periods. Under different conditions, the compound may degrade, leading to a loss of activity. Long-term studies have also indicated that prolonged exposure to Benzothiazol-2-yl-o-tolyl-amine can result in cumulative effects on cellular function, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of Benzothiazol-2-yl-o-tolyl-amine can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, Benzothiazol-2-yl-o-tolyl-amine may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Studies have identified specific dosage thresholds beyond which the compound’s effects become detrimental, emphasizing the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
Benzothiazol-2-yl-o-tolyl-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of specific metabolites, thereby affecting overall metabolic homeostasis. For example, Benzothiazol-2-yl-o-tolyl-amine has been shown to inhibit key enzymes in glycolysis and the citric acid cycle, leading to changes in energy production and utilization. Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of Benzothiazol-2-yl-o-tolyl-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, Benzothiazol-2-yl-o-tolyl-amine can be transported across cell membranes by specific transporters, influencing its intracellular concentration and activity. Additionally, binding proteins can sequester the compound in specific cellular regions, affecting its overall distribution and function .
Subcellular Localization
The subcellular localization of Benzothiazol-2-yl-o-tolyl-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, Benzothiazol-2-yl-o-tolyl-amine may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of Benzothiazol-2-yl-o-tolyl-amine is essential for elucidating its specific cellular functions and potential therapeutic applications .
類似化合物との比較
Benzothiazole: Lacks the o-tolyl group but shares the benzothiazole core structure.
Benzoxazole: Similar structure but with an oxygen atom instead of sulfur in the thiazole ring.
Uniqueness:
特性
IUPAC Name |
N-(2-methylphenyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-10-6-2-3-7-11(10)15-14-16-12-8-4-5-9-13(12)17-14/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIPRXVZIKLZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368241 | |
| Record name | Benzothiazol-2-yl-o-tolyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25717-12-8 | |
| Record name | Benzothiazol-2-yl-o-tolyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B1349514.png)
![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one](/img/structure/B1349518.png)

![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)





![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)

